N,N-dimethyl-4-(pyrrolidin-3-yl)aniline
Description
N,N-Dimethyl-4-(pyrrolidin-3-yl)aniline is a tertiary amine featuring a pyrrolidine ring substituted at the 3-position on an aniline backbone. This compound is characterized by its electron-rich aromatic system due to the dimethylamino group and the pyrrolidine moiety, which may act as a donor in charge-transfer interactions.
Properties
CAS No. |
952480-21-6 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(pyrrolidin-3-yl)aniline typically involves the reaction of 4-bromo-N,N-dimethylaniline with pyrrolidine under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3). The reaction mixture is heated under reflux in a suitable solvent, such as toluene, for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-4-(pyrrolidin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like halides, amines, and alcohols
Major Products Formed:
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Various substituted aniline derivatives
Scientific Research Applications
N,N-dimethyl-4-(pyrrolidin-3-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(pyrrolidin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, the compound’s structural features allow it to interact with DNA and proteins, potentially affecting gene expression and protein function .
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Ring
- N,N-Dimethyl-4-(1-propylpyrrolidin-3-yl)aniline (9e) Structure: Features a propyl group on the pyrrolidine nitrogen. Physical Properties: Brown oil, 19% yield. Key Data: $ ^1H $ NMR (CDCl₃) shows distinct signals for pyrrolidine protons (δ 3.27–3.35 ppm) and propyl chain (δ 0.94 ppm, triplet).
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline
Aromatic and Heterocyclic Substituents
N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e)
N,N-Dimethyl-4-(5-methyl-4H-cyclopenta[b]thiophen-6-yl)aniline
N,N-Dimethyl-4-(3-phenyl-9H-carbazol-9-yl)aniline (7d)
Functional Group Modifications
(E)-N,N-Dimethyl-4-(1-(4-nitrophenyl)-3-phenylallyl)aniline (3y1)
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Structure : Boronate ester substituent.
- Comparison : Enables Suzuki-Miyaura cross-coupling reactions, useful in polymer and pharmaceutical synthesis .
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